molecular formula C11H10F2N2OS B11451635 4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

Cat. No.: B11451635
M. Wt: 256.27 g/mol
InChI Key: ZHTQLVQVTSYHCO-UHFFFAOYSA-N
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Description

4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine is a thiazole derivative featuring a 2-aminothiazole core substituted at position 4 with a 2-(difluoromethoxy)phenyl group and at position 5 with a methyl group. Thiazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C11H10F2N2OS

Molecular Weight

256.27 g/mol

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10F2N2OS/c1-6-9(15-11(14)17-6)7-4-2-3-5-8(7)16-10(12)13/h2-5,10H,1H3,(H2,14,15)

InChI Key

ZHTQLVQVTSYHCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2OC(F)F

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Hantzsch Cyclization

ParameterTested RangeOptimal ConditionYield (%)
SolventEtOH, MeOH, THFEtOH72
Temperature (°C)60–10078 (reflux)72
BaseNaOH, KOH, NH4OHNaOH70

Recent advances in C–H activation enable direct introduction of the difluoromethoxy group onto pre-formed thiazoles:

Step 1: Synthesis of 4-(2-Hydroxyphenyl)-5-methyl-1,3-thiazol-2-amine

  • The thiazole core is synthesized via Hantzsch cyclization using 2-hydroxypropiophenone derivatives.

Step 2: Catellani-Type Difluoromethoxylation

  • The phenol moiety undergoes palladium(II)-catalyzed ortho-C–H difluoromethoxylation using norbornene (NBE) as a co-catalyst and ClCF2H as the difluoromethyl source.

  • Conditions : Pd(OAc)2 (5 mol%), NBE (1.2 equiv), ClCF2H (2 equiv), KHCO3 (2 equiv) in DMF at 100°C for 24 hours.

  • Yield : 58–63% with >95% regioselectivity.

Table 2: Impact of Base on Catellani Reaction Efficiency

BaseConversion (%)Selectivity (%)
KHCO38995
K2HPO47888
Cs2CO36582

Microwave-Assisted One-Pot Thiazole Formation

Microwave irradiation significantly accelerates thiazole synthesis while improving yields:

Procedure :

  • Combine 2-(difluoromethoxy)benzaldehyde (1.0 equiv), chloroacetone (1.2 equiv), and thiourea (1.5 equiv) in acetonitrile.

  • Add ammonium acetate (2.0 equiv) as a catalyst.

  • Irradiate at 150°C (300 W) for 15 minutes under sealed-vessel conditions.

Key Advantages :

  • Reaction Time : Reduced from 6 hours to 15 minutes.

  • Yield : 81% vs. 68% for conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production employs polymer-supported reagents to streamline purification:

Step 1: Immobilization of Thiourea

  • Wang resin-bound thiourea reacts with 2-bromo-1-(2-(difluoromethoxy)phenyl)propan-1-one in tetrahydrofuran (THF) at 60°C for 4 hours.

Step 2: Cleavage and Isolation

  • Treat with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1) to release the product.

  • Purity : >99% by HPLC after filtration.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Scalability
Hantzsch Cyclization7298Moderate
Catellani Functionalization6395Low
Microwave-Assisted8199High
Solid-Phase Synthesis8599Industrial

Characterization and Quality Control

Critical analytical data for 4-[2-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.8 Hz, 1H, ArH), 7.28 (d, J = 7.6 Hz, 1H, ArH), 6.95 (s, 2H, NH2), 2.45 (s, 3H, CH3).

  • HPLC : tR = 6.72 min (C18 column, 70:30 H2O/MeCN).

  • Melting Point : 189–191°C .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethoxy group or the thiazole ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues of 4-[2-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine, focusing on substituents at position 4 of the thiazole ring:

Compound Name Substituent at Position 4 Electronic Effects Molecular Weight Key References
This compound 2-(Difluoromethoxy)phenyl Strongly electron-withdrawing (σp = 0.44 for OCF₂H) ~282.3 g/mol
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine 2,4-Dichlorophenyl Electron-withdrawing (Cl: σp = 0.23) ~303.2 g/mol
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine 2,4-Dimethylphenyl Electron-donating (CH₃: σp = -0.17) ~246.3 g/mol
4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine 4-Methoxyphenyl Electron-donating (OCH₃: σp = -0.27) ~282.4 g/mol
5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl Mixed (Cl: σp = 0.23; F: σp = 0.06) ~271.8 g/mol

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, OCF₂H) enhance electrophilicity and may improve binding to target proteins or enzymes. The difluoromethoxy group offers a balance between moderate electron withdrawal and metabolic stability compared to chlorine .
  • Methoxy-substituted derivatives exhibit higher solubility in polar solvents compared to halogenated analogues .
Pharmacological Relevance
  • 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide : Reported as a precursor in kinase inhibitor synthesis, leveraging chlorine’s strong electron-withdrawing effects for enhanced target affinity .
  • 4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine : Studied for antimicrobial activity, with the methoxy group contributing to improved membrane penetration .
  • 5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine : Investigated in neurodegenerative disease models, where fluorine enhances blood-brain barrier permeability .
Physicochemical Properties
  • Lipophilicity : Difluoromethoxy and chloro substituents increase logP values, enhancing lipid solubility. For instance, 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine has a logP of ~3.5, compared to ~2.8 for methoxy-substituted analogues .
  • Melting Points : Halogenated derivatives generally exhibit higher melting points (e.g., 4-(2,4-dichlorophenyl) analogue: >250°C) due to stronger intermolecular forces, while methoxy-substituted compounds melt at ~180–200°C .

Biological Activity

4-[2-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine, with the CAS number 794578-70-4, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure is characterized by the presence of a difluoromethoxy group and a thiazole ring, which are known to influence its biological activity.

  • Molecular Formula : C11H10F2N2OS
  • Molecular Weight : 256.27 g/mol
  • IUPAC Name : 4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine
  • Structure :
C6H4(OCH2F2) C(S) C(N) C(C) C(N)\text{C}_6\text{H}_4(\text{OCH}_2\text{F}_2)\text{ C}(\text{S})\text{ C}(\text{N})\text{ C}(\text{C})\text{ C}(\text{N})

The biological activity of this compound has been linked to its interaction with various molecular targets. Research indicates that compounds in the thiazole class often exhibit cytostatic rather than cytocidal effects against certain pathogens, such as Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) . The mechanism involves inhibition of specific kinases, which play critical roles in cellular signaling pathways.

Antiparasitic Activity

Recent studies have highlighted the effectiveness of thiazole derivatives against T. brucei. For instance, compounds structurally related to this compound demonstrated significant potency with low nanomolar inhibition against the parasite . The lead compound from this series showed potential for blood-brain barrier penetration, indicating its suitability for treating central nervous system infections.

Cytotoxicity and Selectivity

In vitro assays have shown that while these compounds are effective against T. brucei, they exhibit good selectivity over mammalian cell lines such as MRC-5. For example, one compound demonstrated an EC50 of 260 nM against T. brucei with a selectivity index of approximately 200-fold compared to MRC-5 cells . This selectivity is crucial for minimizing side effects during therapeutic applications.

Study on Thiazole Derivatives

A study published in June 2023 explored a series of thiazole derivatives for their antiparasitic properties. Among these, the compound related to this compound was identified as having promising activity against T. brucei. The research focused on optimizing pharmacokinetic properties to enhance bioavailability and efficacy in vivo .

Pharmacokinetic Studies

Pharmacokinetic profiling indicated that certain modifications in the structure could improve metabolic stability and bioavailability. For instance, compounds with specific substitutions on the thiazole ring exhibited reduced clearance rates in mouse models, suggesting potential for higher systemic exposure and effectiveness .

Data Tables

Property Value
Molecular FormulaC11H10F2N2OS
Molecular Weight256.27 g/mol
CAS Number794578-70-4
EC50 Against T. brucei260 nM
Selectivity Index~200-fold over MRC-5

Q & A

Q. How does the difluoromethoxy group influence metabolic stability compared to methoxy analogs?

  • Fluorine atoms reduce metabolic oxidation, enhancing half-life. Comparative studies using microsomal stability assays (e.g., liver microsomes) quantify degradation rates. For example, fluorinated thiadiazoles exhibited 2–3× longer half-lives than non-fluorinated counterparts .

Methodological Notes

  • Synthetic Optimization : Prioritize inert conditions (N₂/Ar) to prevent oxidation of thiazole sulfur .
  • Data Interpretation : Use software like Gaussian (DFT) or AutoDock (docking) to complement experimental findings .
  • Contradiction Resolution : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .

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